Site-Selective Suzuki–Miyaura Cross-Coupling: 2,6-Dichlorobenzoxazole vs. Monochlorinated Analogs
In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 2,6-dichlorobenzoxazole exhibits excellent site-selectivity favoring the 2-position due to electronic reasons, enabling sequential functionalization [1]. This regioselective behavior is not achievable with mono-chlorinated benzoxazoles such as 2-chlorobenzoxazole, which lack the second chlorine atom required for subsequent derivatization or for modulating electronic properties in the resulting scaffold. The presence of the 6-chloro substituent in 2,6-dichlorobenzoxazole allows for either selective mono-arylation at the 2-position or sequential diarylation to access 2,6-diarylbenzoxazoles [1].
| Evidence Dimension | Mono-arylation yield at 2-position |
|---|---|
| Target Compound Data | 72–90% yield |
| Comparator Or Baseline | 2-Chlorobenzoxazole: Not applicable (lacks 6-chloro substituent; cannot produce 2,6-diarylated products) |
| Quantified Difference | 2,6-Dichlorobenzoxazole enables site-selective mono-arylation (72–90%) with retained 6-chloro for further functionalization; 2-chlorobenzoxazole lacks this dual-site capability |
| Conditions | Suzuki–Miyaura reaction: Pd(PPh₃)₄ (3.0 mol%), K₂CO₃ (aq.), dioxane, 80°C, 6 h, with 1.2 equiv arylboronic acid |
Why This Matters
This site-selectivity enables chemoselective sequential functionalization—a capability absent in mono-chlorinated benzoxazoles—allowing efficient construction of complex, diversely substituted benzoxazole libraries for medicinal chemistry and agrochemical development.
- [1] Dang, T. T. et al. (2013). Site-selective Suzuki–Miyaura reactions of 2,6-dichlorobenzoxazole. Tetrahedron, 69(8), 2081-2086. View Source
